![molecular formula C7H7F3Si B14425946 (Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane CAS No. 83168-84-7](/img/structure/B14425946.png)
(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Bicyclo[221]hepta-2,5-dien-2-yl)(trifluoro)silane is a chemical compound known for its unique structure and properties It consists of a bicyclic heptadiene framework with a trifluorosilane group attached
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane typically involves the reaction of bicyclo[2.2.1]hepta-2,5-diene with a trifluorosilane reagent under specific conditions. One common method includes the use of a ruthenium-catalyzed cycloaddition reaction, which facilitates the formation of the desired product . The reaction conditions often require controlled temperatures and the presence of specific catalysts to ensure high yield and purity.
Industrial Production Methods
化学反応の分析
Types of Reactions
(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced silane derivatives.
Substitution: The trifluorosilane group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of functionalized silanes.
科学的研究の応用
(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of advanced materials, including thermally stable plastics and coatings.
作用機序
The mechanism of action of (Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane involves its interaction with molecular targets through its reactive silane group. This group can form covalent bonds with various substrates, leading to the formation of stable complexes. The pathways involved often include nucleophilic attack on the silicon atom, followed by the formation of intermediate species that undergo further transformations .
類似化合物との比較
Similar Compounds
Vinyl Chloride: Similar in its use in industrial applications but differs in its chemical structure and reactivity.
2-Phenylethanol: Shares some structural similarities but has different functional groups and applications.
4-Hydroxybenzaldehyde: Another compound with aromatic properties but distinct in its chemical behavior and uses.
Uniqueness
(Bicyclo[2.2.1]hepta-2,5-dien-2-yl)(trifluoro)silane is unique due to its combination of a bicyclic framework and a trifluorosilane group, which imparts specific reactivity and stability. This makes it particularly valuable in applications requiring robust and thermally stable materials.
特性
CAS番号 |
83168-84-7 |
|---|---|
分子式 |
C7H7F3Si |
分子量 |
176.21 g/mol |
IUPAC名 |
2-bicyclo[2.2.1]hepta-2,5-dienyl(trifluoro)silane |
InChI |
InChI=1S/C7H7F3Si/c8-11(9,10)7-4-5-1-2-6(7)3-5/h1-2,4-6H,3H2 |
InChIキー |
HDJOXNMXYUFNLQ-UHFFFAOYSA-N |
正規SMILES |
C1C2C=CC1C(=C2)[Si](F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


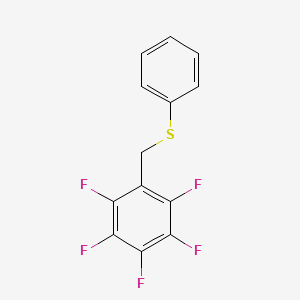
![2-[(But-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14425881.png)
![N-[(E)-(cyanohydrazinylidene)methyl]-2-ethyl-2-methylbutanamide](/img/structure/B14425895.png)
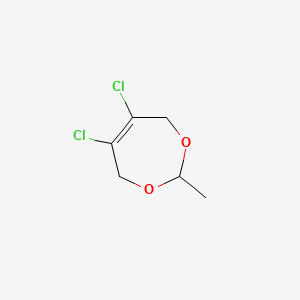
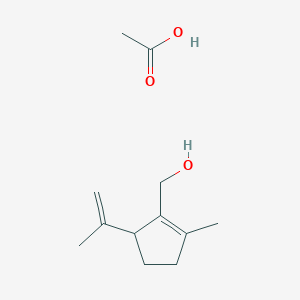
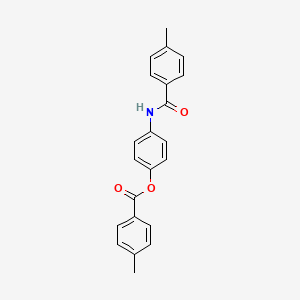
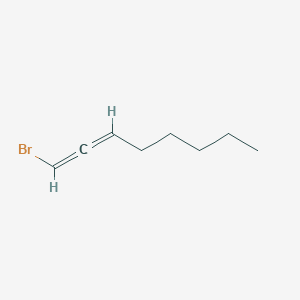
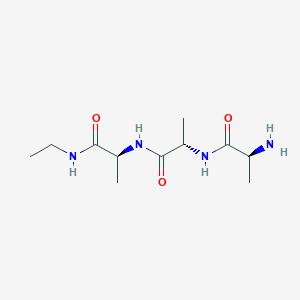

![2-{[3-(Trifluoromethyl)benzene-1-sulfinyl]methyl}pyridine--hydrogen chloride (1/1)](/img/structure/B14425926.png)

![5-([1,1'-Biphenyl]-4-yl)-2-(2-methylphenyl)-1,3-oxazole](/img/structure/B14425940.png)
![6-Oxo-6-[2-(trimethylsilyl)ethoxy]hexa-2,4-dienoate](/img/structure/B14425953.png)

